(6-Iodohexa-3,5-dien-1-yn-3-yl)benzene

Catalog No.
S13096654
CAS No.
648933-37-3
M.F
C12H9I
M. Wt
280.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Iodohexa-3,5-dien-1-yn-3-yl)benzene

CAS Number

648933-37-3

Product Name

(6-Iodohexa-3,5-dien-1-yn-3-yl)benzene

IUPAC Name

6-iodohexa-3,5-dien-1-yn-3-ylbenzene

Molecular Formula

C12H9I

Molecular Weight

280.10 g/mol

InChI

InChI=1S/C12H9I/c1-2-11(9-6-10-13)12-7-4-3-5-8-12/h1,3-10H

InChI Key

PYCRXCCNOOGHDO-UHFFFAOYSA-N

Canonical SMILES

C#CC(=CC=CI)C1=CC=CC=C1

(6-Iodohexa-3,5-dien-1-yn-3-yl)benzene, also known by its IUPAC name 6-iodohexa-3,5-dien-1-yn-3-ylbenzene, is a synthetic organic compound with the molecular formula C12H9IC_{12}H_9I and a molecular weight of 280.10 g/mol. This compound features a benzene ring substituted with a hexa-3,5-dien-1-ynyl group that includes an iodine atom at the 6-position. Its structure can be represented by the following SMILES notation: C#CC(=CC=CI)C1=CC=CC=C1 and InChI Key: PYCRXCCNOOGHDO-UHFFFAOYSA-N .

Typical of alkynes and alkenes, such as:

  • Halogenation: The compound can react with halogens to form dihalogenated products.
  • Hydrogenation: Under catalytic conditions, it can be hydrogenated to form saturated derivatives.
  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in substitution reactions.

These reactions are essential for modifying the compound for further applications in organic synthesis and material science.

The synthesis of (6-Iodohexa-3,5-dien-1-yn-3-yl)benzene can typically be achieved through several methods:

  • Sonogashira Coupling: This method involves coupling an iodobenzene derivative with an alkyne using a palladium catalyst.
  • Heck Reaction: A variation where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
  • Sequential Cross-Coupling: Utilizing multiple coupling reactions to build up the polyene chain while introducing iodine at the appropriate position.

These methods allow for the efficient construction of complex organic molecules with specific functional groups .

(6-Iodohexa-3,5-dien-1-yn-3-yl)benzene has potential applications in various fields:

  • Organic Electronics: Its conjugated structure may be useful in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
  • Material Science: Can serve as a building block for more complex materials due to its reactive functional groups.
  • Pharmaceuticals: Similar compounds are often explored for their medicinal properties, making this compound a candidate for further biological evaluation.

Interaction studies involving (6-Iodohexa-3,5-dien-1-yn-3-yl)benzene are necessary to understand its behavior in biological systems and material applications. These studies may include:

  • Binding Affinity Tests: Evaluating how well the compound interacts with target proteins or receptors.
  • Toxicity Assessments: Understanding its safety profile through cytotoxicity assays against various cell lines.
  • Photochemical Studies: Investigating its behavior under light exposure due to its conjugated structure.

These studies are crucial for determining the practical utility of this compound in scientific and industrial applications.

Several compounds share structural similarities with (6-Iodohexa-3,5-dien-1-yn-3-yl)benzene. Here are some notable examples:

Compound NameCAS NumberKey Features
1-Iodo-3,5-dimethylbenzene22445-41-6Contains two methyl groups; less conjugation.
6-Bromohexa-3,5-dien-1-yneNot availableSimilar structure but bromine instead of iodine.
4-Iodophenol123-67-7Contains a hydroxyl group; more polar than (6-Iodohexa...).

Uniqueness

(6-Iodohexa-3,5-dien-1-yn-3-y)benzene is unique due to its specific arrangement of iodine and alkyne functionalities which may impart distinct electronic properties compared to other similar compounds. Its potential reactivity and applications in organic electronics make it particularly noteworthy in research contexts .

XLogP3

4.4

Exact Mass

279.97490 g/mol

Monoisotopic Mass

279.97490 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types